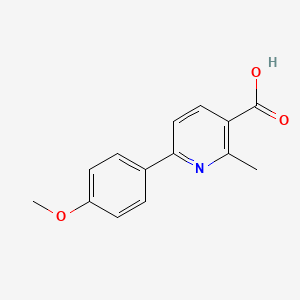![molecular formula C36H32N6O3 B1357267 N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide CAS No. 956139-16-5](/img/structure/B1357267.png)
N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide” is a pharmaceutical compound . It is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .
Molecular Structure Analysis
The molecular formula of this compound is C36H32N6O3 . The molecular weight is 596.7 g/mol .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N-substituted purine derivatives, closely related to N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide, have demonstrated significant antibacterial activities. For instance, a study by Wu et al. (2016) synthesized novel N-substituted purine derivatives and evaluated their antibacterial effectiveness against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum. These compounds showed promising inhibitory effects, with some even outperforming commercial agents (Wu, Gao, Tu, & Ouyang, 2016).
Antifungal and Antimicrobial Properties
Similar compounds, such as N-Benzoyl-N'-dialkylthiourea derivatives, have been explored for their antifungal properties. Zhou Weiqun et al. (2005) conducted a study that highlighted the antifungal activity of these compounds against major plant pathogens (Zhou, Yang, Liqun, & Xianchen, 2005). Additionally, Devarasetty et al. (2019) synthesized 6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives, showcasing significant antimicrobial activity against various bacterial and fungal strains (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Anticancer Activity
The potential anticancer activities of N-substituted purine derivatives have been a focus of several studies. Cros-Perrial et al. (2021) explored the cytotoxic activities of N-(9H-purin-6-yl) benzamide derivatives on cancer cell models, noting their ability to induce apoptosis and decrease cell proliferation (Cros-Perrial, Saulnier, Raza, Charmelot, Egron, Dumontet, Chaloin, Peyrottes, & Jordheim, 2021).
Antiproliferative Properties
Wang et al. (2015) designed and synthesized m-(4-morpholino-1,3,5-triazin-2-yl)benzamides and evaluated their antiproliferative activities, identifying several compounds with potent activities against various cancer cell lines (Wang, Xu, Xin, Lu, & Zhang, 2015).
Wirkmechanismus
Target of Action
It is known that purine nucleoside analogs, which this compound is a type of, generally target indolent lymphoid malignancies .
Mode of Action
N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide, as a purine nucleoside analog, interacts with its targets by inhibiting DNA synthesis . This inhibition disrupts the normal function of the cells, leading to the induction of apoptosis, or programmed cell death .
Biochemical Pathways
The biochemical pathways affected by N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide are those involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, the compound disrupts the normal cell cycle, preventing the cells from dividing and growing. The induction of apoptosis leads to the death of the affected cells .
Result of Action
The molecular and cellular effects of N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide’s action include the inhibition of DNA synthesis and the induction of apoptosis . These effects lead to the disruption of the normal cell cycle and the death of the affected cells, which can result in the reduction of tumor growth in the case of indolent lymphoid malignancies .
Eigenschaften
IUPAC Name |
N-[9-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N6O3/c43-23-30-21-41(36(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29)22-31(45-30)42-25-39-32-33(37-24-38-34(32)42)40-35(44)26-13-5-1-6-14-26/h1-20,24-25,30-31,43H,21-23H2,(H,37,38,40,44)/t30-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQQPEYYQOKYTE-IOWSJCHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956139-16-5 |
Source


|
| Record name | N6-Benzoyl-N9-(6-hydroxymethyl-4-triphenylmethylmorpholin-2-yl) Adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

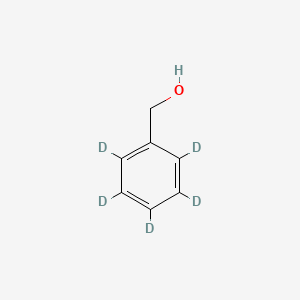

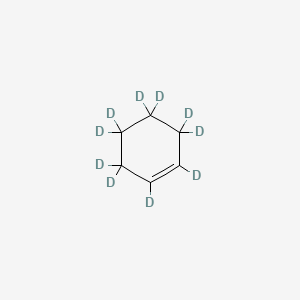
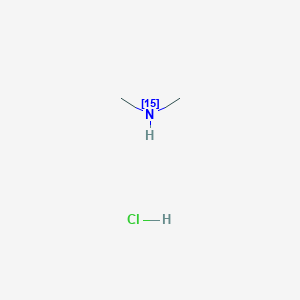
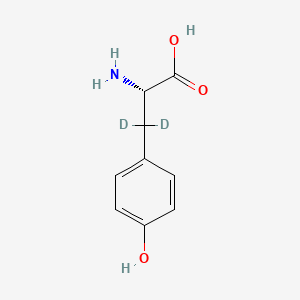
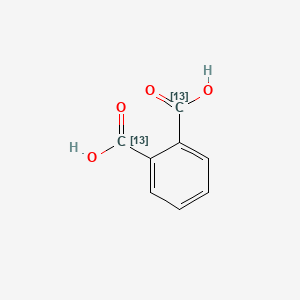
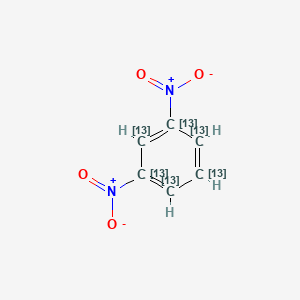
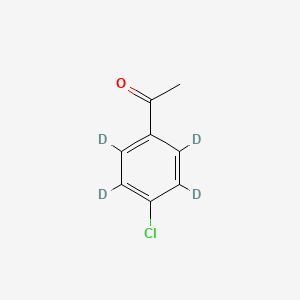
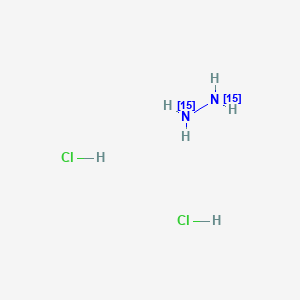
![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)

![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)
![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)
